molecular formula C18H19NO3 B151946 (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate CAS No. 851678-69-8

(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate

Cat. No. B151946
M. Wt: 297.3 g/mol
InChI Key: GIZCEJUGNDJXMH-UHFFFAOYSA-N
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Description

The compound "(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate" is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of a 9H-fluorene core with a carbamate group attached. This compound is related to various fluorene derivatives that have been synthesized and characterized in the context of materials science, particularly for their optical and electronic properties. For instance, copolymers of 9,9-dihexylfluorene have been studied for their potential in blue-light-emitting applications .

Synthesis Analysis

The synthesis of fluorene derivatives often involves coupling reactions, such as Suzuki-type coupling polymerization, which has been used to prepare copolymers of 9,9-dihexyl-2,7-fluorene . Another approach for synthesizing fluorene-linked compounds includes the use of solid-phase synthesis, as reported for 9-hydroxy-9-(4-carboxyphenyl)fluorene . Additionally, the synthesis of peptidyl ureas using fluorene derivatives as activated monomers has been described, employing methods such as the Curtius rearrangement of Nα Fmoc peptidyl acid azide and coupling with N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular structure of fluorene derivatives can exhibit unique torsion angles and intermolecular hydrogen bonding, as seen in the crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine, which forms two-dimensional sheets in the crystal lattice . Similarly, the chiral N-(fluoren-9-ylmethyloxyxcarbonyl) precursor crystallizes with two independent carbamate molecules and propan-2-ol solvent molecules, showing N—H⋯O hydrogen bonds and weak intermolecular C—H⋯O interactions .

Chemical Reactions Analysis

Fluorene derivatives can participate in various chemical reactions, including the formation of peptidyl ureas and urea acids. The use of fluorene-based carbamates as building blocks for the synthesis of dipeptidyl urea esters has been demonstrated, with the coupling of carbamates with amino acids resulting in Fmoc-protected dipeptide urea acids . The release of carboxylic acids from a fluorene-based resin-bound linker can be achieved by treatment with acids, although this process can be influenced by the electron-withdrawing effects of substituents on the fluorene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For example, the copolymers of fluorene with carbazole cores exhibit high glass transition temperatures, and their photophysical and electrochemical properties have been studied extensively . The photoluminescence and quantum yield measurements indicate that these materials have potential applications in optoelectronic devices. The solubility and stability of these compounds are also important factors, with many fluorene derivatives being isolated as crystalline solids and characterized by techniques such as NMR, IR, and mass spectrometry .

Scientific Research Applications

Environmental Chemistry and Toxicology

Carbamates, including compounds similar to (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate, have been extensively reviewed for their presence in foods and beverages, where they raise health concerns due to their toxicological properties. Ethyl carbamate (EC), a related compound, is genotoxic and carcinogenic, classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC) (Weber & Sharypov, 2009). The environmental behavior and degradation processes of N-phenyl carbamates, like chlorpropham, are critical for understanding their impact on ecosystems and human health, with research focusing on their breakdown through hydrolysis, biolysis, photolysis, and thermal processes (Smith & Bucher, 2012).

Medicine and Pharmacology

In the medical field, alkyl-carbamates have been developed for treating conditions such as anxiety and epilepsy. Their pharmacological profile includes modulation of the GABA_A receptor and interaction with ion channels, although they also present serious adverse events. The differential effects of these compounds, including cenobamate's unique mechanism on persistent Na+ currents, underscore the importance of carbamates in therapeutic applications (Löscher, Sills, & White, 2021).

Biochemical Processes

The study of carbamates' biochemical interactions, especially their inhibition effects on acetylcholinesterase (AChE), provides insights into their mechanism of action and potential applications in neurobiology and pest control. Research has shown that the rate of decarbamoylation varies significantly across different carbamates, affecting their efficiency as AChE inhibitors, which has implications for their use in both therapeutic and agricultural settings (Rosenberry & Cheung, 2019).

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-hydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZCEJUGNDJXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369620
Record name (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate

CAS RN

161529-13-1
Record name (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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